Rimsulfuron
Overview
Description
Rimsulfuron is a sulfonylurea herbicide used for postemergence control in maize to manage grasses and some broadleaf weeds. Its mode of action is through the inhibition of acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid biosynthesis. The selectivity of rimsulfuron in maize is attributed to the rapid metabolism of the herbicide in the plant, primarily involving hydroxylation on the pyrimidine ring followed by glucose conjugation, leading to detoxification .
Synthesis Analysis
While the provided papers do not detail the synthesis of rimsulfuron, they do discuss the synthesis of related compounds. For instance, a library of broad-spectrum polysulfurating reagents has been designed for the construction of unsymmetrical polysulfides, which are important in various scientific fields. These reagents
Scientific Research Applications
Absorption and Metabolism in Plants
Rimsulfuron is widely utilized for controlling weeds like common lambsquarters and redroot pigweed in potato fields. It shows varying absorption and metabolism patterns in different plant species, which is crucial for optimizing herbicide application in agricultural fields. Redroot pigweed, being highly sensitive, exhibits the highest rate of absorption and the lowest rate of metabolism of rimsulfuron, while common lambsquarters show moderate levels of both. Potatoes, being tolerant to rimsulfuron, display the lowest absorption rate and the highest metabolism rate, indicating a significant difference in susceptibility to rimsulfuron among these species (Alebrahim et al., 2021).
Herbicide Efficacy and Selectivity
Rimsulfuron, primarily a sulfonylurea herbicide, targets acetolactate synthase (ALS) in plants, an enzyme crucial for branched-chain amino acid biosynthesis. In maize, the selectivity and effectiveness of rimsulfuron are attributed to the plant's capability to rapidly metabolize the herbicide, predominantly through hydroxylation on the pyrimidine ring followed by glucose conjugation. These metabolic pathways lead to the detoxification of the herbicide, underscoring the critical role of metabolic inactivation in herbicide selectivity and efficacy (Koeppe et al., 2000).
Leaching and Environmental Persistence
A study quantifying the leaching of rimsulfuron and its primary degradation products through sandy agricultural soils in Denmark found that while rimsulfuron itself was not detected in water samples, its degradation products persisted in soil water for several years. One of the degradation products, IN70941, was detected in the vadose zone and occasionally in groundwater in concentrations exceeding the EU limit for drinking water. These findings suggest that rimsulfuron degradation products can leach through sandy soils and potentially contaminate aquatic environments, highlighting the need for including these degradation products in pesticide monitoring programs and further investigation of their long-term ecotoxicological effects (Rosenbom et al., 2010).
Microbial Interaction and Soil Health
The degradation of rimsulfuron in a clay loam soil and its relationship with soil microbial biomass C was studied under different conditions and initial dosages. The research indicated that rimsulfuron could pose environmental risks in cold and dry climates. Although initial decreases in microbial biomass C content were observed in treated soil, especially at higher temperatures and low moisture levels, the microbial biomass C content eventually returned to initial values. The relationship between herbicide degradation and microbial biomass C content presented parabolic curves under all tested conditions, suggesting a complex interaction between rimsulfuron and soil microbial health (Vischetti et al., 2000).
Safety And Hazards
When handling Rimsulfuron, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .
properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFOUWRMVYJCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032642 | |
Record name | Rimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.784 at 25 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase. | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Rimsulfuron | |
Color/Form |
Colorless crystals | |
CAS RN |
122931-48-0 | |
Record name | Rimsulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimsulfuron [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIMSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-178 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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